Cas no 501094-49-1 (2,1,3-Benzothiadiazole-4-sulfonyl fluoride)

2,1,3-Benzothiadiazole-4-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- NSC202662
- EN300-728114
- EN300-727467
- NSC-202662
- 501094-49-1
- 2,1,3-benzothiadiazole-4-sulfonyl fluoride
- 2lambda4,1,3-benzothiadiazole-4-sulfonyl fluoride
- 2,1,3-Benzothiadiazole-4-sulfonyl fluoride
-
- インチ: 1S/C6H3FN2O2S2/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H
- InChIKey: CUTKFIGCDQSHGX-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=CC2C1=NSN=2)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 217.96199785g/mol
- どういたいしつりょう: 217.96199785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
2,1,3-Benzothiadiazole-4-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-728114-5.0g |
2,1,3-benzothiadiazole-4-sulfonyl fluoride |
501094-49-1 | 5.0g |
$1572.0 | 2023-07-09 | ||
Enamine | EN300-727467-0.5g |
2lambda4,1,3-benzothiadiazole-4-sulfonyl fluoride |
501094-49-1 | 0.5g |
$451.0 | 2023-07-09 | ||
Enamine | EN300-727467-1.0g |
2lambda4,1,3-benzothiadiazole-4-sulfonyl fluoride |
501094-49-1 | 1.0g |
$470.0 | 2023-07-09 | ||
Enamine | EN300-728114-2.5g |
2,1,3-benzothiadiazole-4-sulfonyl fluoride |
501094-49-1 | 2.5g |
$1063.0 | 2023-07-09 | ||
Enamine | EN300-727467-5.0g |
2lambda4,1,3-benzothiadiazole-4-sulfonyl fluoride |
501094-49-1 | 5.0g |
$1364.0 | 2023-07-09 | ||
Enamine | EN300-728114-10.0g |
2,1,3-benzothiadiazole-4-sulfonyl fluoride |
501094-49-1 | 10.0g |
$2331.0 | 2023-07-09 | ||
Enamine | EN300-727467-0.05g |
2lambda4,1,3-benzothiadiazole-4-sulfonyl fluoride |
501094-49-1 | 0.05g |
$395.0 | 2023-07-09 | ||
Enamine | EN300-727467-0.1g |
2lambda4,1,3-benzothiadiazole-4-sulfonyl fluoride |
501094-49-1 | 0.1g |
$414.0 | 2023-07-09 | ||
Enamine | EN300-728114-0.5g |
2,1,3-benzothiadiazole-4-sulfonyl fluoride |
501094-49-1 | 0.5g |
$520.0 | 2023-07-09 | ||
Enamine | EN300-727467-10.0g |
2lambda4,1,3-benzothiadiazole-4-sulfonyl fluoride |
501094-49-1 | 10.0g |
$2024.0 | 2023-07-09 |
2,1,3-Benzothiadiazole-4-sulfonyl fluoride 関連文献
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
2,1,3-Benzothiadiazole-4-sulfonyl fluorideに関する追加情報
Recent Advances in the Study of 2,1,3-Benzothiadiazole-4-sulfonyl fluoride (CAS: 501094-49-1) in Chemical Biology and Pharmaceutical Research
The compound 2,1,3-Benzothiadiazole-4-sulfonyl fluoride (CAS: 501094-49-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonyl fluoride derivative is recognized for its unique reactivity and potential applications in drug discovery, particularly in the development of covalent inhibitors and activity-based probes. Recent studies have highlighted its utility in targeting serine hydrolases and other nucleophilic enzymes, making it a valuable tool for understanding enzyme mechanisms and identifying novel therapeutic targets.
One of the key advancements in the study of 2,1,3-Benzothiadiazole-4-sulfonyl fluoride is its application in chemoproteomics. Researchers have utilized this compound to profile the reactivity of serine hydrolases in complex biological systems. By leveraging its electrophilic sulfonyl fluoride moiety, scientists have been able to covalently modify active-site serine residues, enabling the identification and quantification of enzyme targets in proteome-wide studies. This approach has provided insights into enzyme function and regulation, as well as potential off-target effects of drug candidates.
In addition to its role in chemoproteomics, 2,1,3-Benzothiadiazole-4-sulfonyl fluoride has been explored as a building block for the synthesis of covalent inhibitors. Recent work has demonstrated its incorporation into small molecules designed to target disease-relevant enzymes, such as those involved in inflammation and cancer. The compound's ability to form stable covalent adducts with nucleophilic amino acids has been exploited to enhance inhibitor potency and selectivity, offering new avenues for the development of targeted therapies.
Another notable area of research involves the use of 2,1,3-Benzothiadiazole-4-sulfonyl fluoride in activity-based protein profiling (ABPP). ABPP is a powerful technique for studying enzyme activity in native biological systems, and the incorporation of this sulfonyl fluoride derivative has expanded the toolkit available for probing serine hydrolases. Recent studies have employed this compound to investigate enzyme dynamics in response to cellular stimuli, providing a deeper understanding of metabolic and signaling pathways.
Despite these promising developments, challenges remain in the optimization of 2,1,3-Benzothiadiazole-4-sulfonyl fluoride-based probes and inhibitors. Issues such as selectivity, stability, and bioavailability need to be addressed to fully realize the therapeutic potential of this compound. Ongoing research is focused on refining the chemical properties of this scaffold to improve its performance in biological systems.
In conclusion, 2,1,3-Benzothiadiazole-4-sulfonyl fluoride (CAS: 501094-49-1) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications in chemoproteomics, covalent inhibitor design, and activity-based protein profiling underscore its potential to advance our understanding of enzyme function and facilitate drug discovery. Future studies will likely continue to explore and expand the utility of this compound, paving the way for new therapeutic strategies.
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